

A Comprehensive Spectroscopic Guide to 2-Chloro-4,6-dimethylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylaniline

Cat. No.: B1582407

[Get Quote](#)

Introduction

2-Chloro-4,6-dimethylaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of various organic compounds.^{[1][2]} Its precise chemical structure and purity are paramount for its application in research and development, particularly within the pharmaceutical and chemical industries. Spectroscopic analysis provides an indispensable toolkit for the unambiguous structural elucidation and quality control of this compound. This in-depth guide offers a multi-faceted spectroscopic examination of **2-Chloro-4,6-dimethylaniline**, presenting a synthesis of theoretical principles, detailed experimental protocols, and expert interpretation of the resulting data. The methodologies and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the results for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

A foundational understanding of the molecular structure is essential before delving into its spectroscopic signatures.

- Molecular Formula: C₈H₁₀ClN^{[1][3]}
- Molecular Weight: 155.62 g/mol ^{[1][3]}
- IUPAC Name: **2-chloro-4,6-dimethylaniline**^[3]

- CAS Number: 63133-82-4[1][3]

The molecule consists of a benzene ring substituted with a chlorine atom, an amino group (-NH₂), and two methyl groups (-CH₃) at positions 2, 1, 4, and 6, respectively.

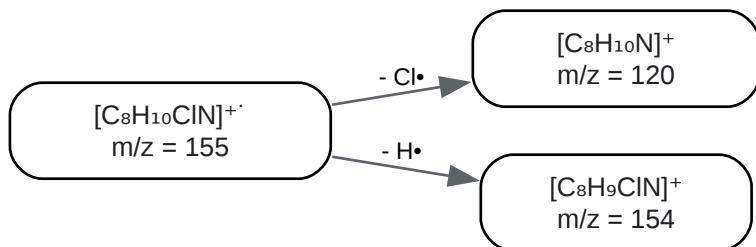
Caption: Molecular structure of **2-Chloro-4,6-dimethylaniline**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Preparation: A dilute solution of **2-Chloro-4,6-dimethylaniline** is prepared in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.
- GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
- Ionization: The eluted compound enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.


Data Interpretation

The mass spectrum of **2-Chloro-4,6-dimethylaniline** exhibits a characteristic pattern of peaks that confirm its structure.

m/z	Relative Intensity	Assignment	Interpretation
155	High	$[M]^+$	Molecular ion peak, confirming the molecular weight. The presence of a chlorine atom is indicated by the isotopic peak at m/z 157, with an intensity of approximately one-third of the m/z 155 peak.
120	High	$[M - Cl]^+$	Loss of a chlorine radical ($Cl\cdot$) from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds.
154	Moderate	$[M - H]^+$	Loss of a hydrogen atom, likely from the amino or methyl group.

Source: PubChem CID 113033[3]

The fragmentation pattern is a key diagnostic tool. The initial loss of a chlorine atom is a highly favored fragmentation pathway for ortho-substituted chloroanilines.[4] This is followed by further fragmentation of the resulting ion.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways of **2-Chloro-4,6-dimethylaniline** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms, primarily 1H and ^{13}C .

Experimental Protocol: 1H and ^{13}C NMR

- Sample Preparation: Approximately 5-10 mg of **2-Chloro-4,6-dimethylaniline** is dissolved in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- 1H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to acquire the carbon NMR spectrum, which simplifies the spectrum by removing C-H coupling.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Data Interpretation

The 1H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Interpretation
~6.9	s	1H	Ar-H	Aromatic proton at the 5-position. The singlet multiplicity indicates no adjacent protons.
~6.7	s	1H	Ar-H	Aromatic proton at the 3-position. The singlet multiplicity indicates no adjacent protons.
~4.0	br s	2H	-NH ₂	Protons of the amino group. The broad singlet is characteristic of exchangeable protons.
~2.3	s	3H	-CH ₃	Protons of the methyl group at the 6-position.
~2.2	s	3H	-CH ₃	Protons of the methyl group at the 4-position.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment	Interpretation
~145	C-NH ₂	Aromatic carbon attached to the amino group.
~135	C-Cl	Aromatic carbon attached to the chlorine atom.
~130	Aromatic C-H	Aromatic carbon with an attached proton.
~128	Aromatic C-H	Aromatic carbon with an attached proton.
~125	Aromatic C-CH ₃	Aromatic carbon attached to a methyl group.
~120	Aromatic C-CH ₃	Aromatic carbon attached to a methyl group.
~20	-CH ₃	Carbon of the methyl group.
~18	-CH ₃	Carbon of the methyl group.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

[Click to download full resolution via product page](#)

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific

functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid **2-Chloro-4,6-dimethylaniline** is placed directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty ATR crystal is first collected and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which plots absorbance or transmittance versus wavenumber (cm^{-1}).

Data Interpretation

The IR spectrum of **2-Chloro-4,6-dimethylaniline** displays several characteristic absorption bands.

Wavenumber (cm^{-1})	Vibration	Functional Group
3400-3300	N-H stretch	Primary Amine (-NH ₂)
3050-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Methyl (-CH ₃)
1620-1580	C=C stretch	Aromatic Ring
1500-1400	C=C stretch	Aromatic Ring
850-750	C-Cl stretch	Aryl Chloride

Source: PubChem CID 113033[3]

The presence of the sharp N-H stretching bands in the $3400\text{-}3300\text{ cm}^{-1}$ region is a clear indication of the primary amine group. The C-H stretches for the aromatic ring and the methyl groups are also clearly visible. The C-Cl stretch provides evidence for the chlorine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. It is useful for characterizing compounds with chromophores, such as aromatic rings.

Experimental Protocol

- Sample Preparation: A dilute solution of **2-Chloro-4,6-dimethylaniline** is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-400 nm). A blank spectrum of the solvent is recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_{\max}) is a key characteristic.

Data Interpretation

Aromatic compounds like **2-Chloro-4,6-dimethylaniline** typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to $\pi \rightarrow \pi^*$ transitions.

λ_{\max} (nm)	Transition	Chromophore
~250	$\pi \rightarrow \pi$	Benzene Ring
~290	$\pi \rightarrow \pi$	Benzene Ring with substituents

The exact positions of the absorption maxima and their molar absorptivities are dependent on the solvent and the specific substitution pattern on the aromatic ring.

Conclusion

This comprehensive guide has detailed the application of four key spectroscopic techniques—Mass Spectrometry, Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible spectroscopy—for the thorough characterization of **2-Chloro-4,6-dimethylaniline**. By integrating the data from each of these methods, a complete and unambiguous picture of the molecule's structure and functional groups emerges. The provided protocols and interpretations serve as a robust framework for researchers and scientists in ensuring the identity and purity of this important chemical intermediate.

Safety and Handling

2-Chloro-4,6-dimethylaniline is a hazardous substance and must be handled with appropriate safety precautions.^[5] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.^{[6][7]} Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[5] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).^{[6][7][8]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4,6-dimethylaniline 96 63133-82-4 [sigmaaldrich.com]
- 2. 2-CHLORO-4,6-DIMETHYLANILINE CAS#: 63133-82-4 [amp.chemicalbook.com]
- 3. 2-Chloro-4,6-dimethylaniline | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-Chloro-4,6-dimethylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582407#spectroscopic-data-for-2-chloro-4-6-dimethylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com